molecular formula C16H20O3 B14450744 6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol CAS No. 77256-07-6

6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol

Katalognummer: B14450744
CAS-Nummer: 77256-07-6
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: XUVKGRFJOFUXKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol is an organic compound belonging to the class of naphthalenes It features a naphthalene core with methoxy, methyl, and isopropyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of a naphthalene derivative followed by methoxylation and hydroxylation reactions. The reaction conditions typically include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetralins: Compounds containing a tetralin skeleton, such as 1,2,3,4-tetrahydronaphthalene derivatives.

    Isoquinolines: Compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Uniqueness

6,7-Dimethoxy-3-methyl-5-(propan-2-yl)naphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

77256-07-6

Molekularformel

C16H20O3

Molekulargewicht

260.33 g/mol

IUPAC-Name

6,7-dimethoxy-3-methyl-5-propan-2-ylnaphthalen-1-ol

InChI

InChI=1S/C16H20O3/c1-9(2)15-12-6-10(3)7-13(17)11(12)8-14(18-4)16(15)19-5/h6-9,17H,1-5H3

InChI-Schlüssel

XUVKGRFJOFUXKV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C(C=C2C(=C1)O)OC)OC)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.